Ethyl 4-(4-Fluorophenyl)-6-isopropyl-2-methylthiopyrimidine-5-carboxylate
Overview
Description
Synthesis Analysis
The synthesis of pyrimidine derivatives, including those structurally related to Ethyl 4-(4-Fluorophenyl)-6-isopropyl-2-methylthiopyrimidine-5-carboxylate, often involves multicomponent reactions such as the Biginelli reaction. This method typically allows for the construction of the pyrimidine core by reacting a β-dicarbonyl compound with an aldehyde and urea or thiourea under acidic or basic conditions. Such processes have been optimized using various catalysts and conditions to improve yield and selectivity (Sarkate et al., 2020).
Molecular Structure Analysis
X-ray diffraction crystallography has been instrumental in determining the molecular structure of pyrimidine derivatives. These analyses reveal the planarity or near-planarity of the pyrimidine ring and provide insights into the spatial arrangement of substituents which influence the compound's reactivity and interaction with biological targets. The crystal structures help in understanding the intramolecular and intermolecular forces that stabilize the compound (Cleetus et al., 2020).
Chemical Reactions and Properties
Pyrimidine derivatives undergo various chemical reactions, including nucleophilic substitutions, that are pivotal in further functionalizing the compound for specific applications. The reactivity towards different nucleophiles can be influenced by the presence of substituents on the pyrimidine ring, allowing for the introduction of new functional groups (Fesenko et al., 2010).
Physical Properties Analysis
The physical properties, including solubility, melting point, and crystalline structure, are crucial for the practical application of pyrimidine derivatives. These properties are determined through various analytical techniques such as differential scanning calorimetry (DSC), thermogravimetric analysis (TGA), and hot stage microscopy (HSM), providing essential data for the compound's formulation and storage (Cleetus et al., 2020).
Chemical Properties Analysis
The chemical properties of Ethyl 4-(4-Fluorophenyl)-6-isopropyl-2-methylthiopyrimidine-5-carboxylate, such as its reactivity, stability under various conditions, and interaction with different chemical reagents, are explored through both theoretical and experimental studies. Computational methods like density functional theory (DFT) calculations aid in predicting the reactivity and stability of the compound, complementing experimental findings (Pekparlak et al., 2018).
Safety And Hazards
The safety data sheet for this compound indicates that it has a GHS07 pictogram, with the signal word “Warning”. Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305 (IF IN EYES: Rinse cautiously with water for several minutes), P338 (Remove contact lenses if present and easy to do so), and P351 (Rinse cautiously with water for several minutes) .
properties
IUPAC Name |
ethyl 4-(4-fluorophenyl)-2-methylsulfanyl-6-propan-2-ylpyrimidine-5-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19FN2O2S/c1-5-22-16(21)13-14(10(2)3)19-17(23-4)20-15(13)11-6-8-12(18)9-7-11/h6-10H,5H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GWYKHRDRVZCVAW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C(N=C1C(C)C)SC)C2=CC=C(C=C2)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19FN2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50617248 | |
Record name | Ethyl 4-(4-fluorophenyl)-2-(methylsulfanyl)-6-(propan-2-yl)pyrimidine-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50617248 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
334.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-(4-Fluorophenyl)-6-isopropyl-2-methylthiopyrimidine-5-carboxylate | |
CAS RN |
147118-27-2 | |
Record name | Ethyl 4-(4-fluorophenyl)-2-(methylsulfanyl)-6-(propan-2-yl)pyrimidine-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50617248 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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